molecular formula C10H7N3OS B030175 5-Hydroxythiabendazole CAS No. 948-71-0

5-Hydroxythiabendazole

Cat. No. B030175
CAS RN: 948-71-0
M. Wt: 217.25 g/mol
InChI Key: VNENJHUOPQAPAT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxythiabendazole and related compounds involves several innovative methods. An efficient and highly regioselective protocol for the preparation of 5-hydroxy-2-isoxazolines provides a foundation for synthesizing bioactive compounds, including those related to thiabendazole. These compounds are synthesized from beta-hydroxy oximes, offering a new strategy for generating such chemicals (Tang, He, Sun, He, & She, 2010).

Molecular Structure Analysis

The molecular structure of 5-Hydroxythiabendazole is crucial for understanding its chemical behavior. Studies on related compounds, such as the synthesis of 2,4,5-trisubstituted imidazoles, reveal the complexity and versatility of these molecules. These compounds exhibit tautomeric mixtures, highlighting the significance of molecular structure in their synthesis and application (Yugandar, Konda, Parameshwarappa, & Ila, 2016).

Chemical Reactions and Properties

Chemical reactions involving 5-Hydroxythiabendazole derivatives, such as the synthesis and evaluation of novel 5-hydroxylaminoisoxazole derivatives, demonstrate the compound's reactive nature and potential as lipoxygenase inhibitors and metabolism-enhancing agents. These findings suggest the compound's significance in biochemical pathways and potential therapeutic applications (Averina et al., 2016).

Physical Properties Analysis

While specific studies directly addressing the physical properties of 5-Hydroxythiabendazole were not identified in the recent research, the analysis of related compounds provides insights into their solubility, melting points, and stability. These properties are essential for determining the compound's applicability in various scientific and industrial processes.

Chemical Properties Analysis

The chemical properties of 5-Hydroxythiabendazole, including its reactivity with other substances, stability under different conditions, and potential for forming derivatives, are key areas of research. For instance, the synthesis of isoxazole derivatives in aqueous media represents an environmentally friendly approach to producing compounds with similar structures, indicating the possibilities for green chemistry applications (Dou et al., 2013).

Scientific Research Applications

  • Agriculture and Veterinary Medicine

    • 5-Hydroxythiabendazole is found to be the major metabolite of thiabendazole , an active ingredient in fungicidal preparations effective for plants . It can also be used as an anthelmintic drug, which is applicable both for humans and animals .
  • Immunoaffinity Chromatography

    • Thiabendazole and its metabolite 5-hydroxythiabendazole can undergo specific binding with monoclonal antibodies and can further undergo immobilization on agarose gels, which can find applications in immunoaffinity chromatography .
  • Food Safety

    • A liquid chromatographic determination previously developed for benzimidazoles in cattle liver has been slightly modified and applied to the determination of 4 benzimidazoles in milk . This includes 5-Hydroxythiabendazole.
    • The method involves liquid chromatography. Recoveries of fenbendazole (FBZ), oxfendazole (OFZ), and thiabendazole (TBZ) from milk fortified at the 10 ppb level were 80% or greater with an intralaboratory coefficient of variation of 11% or less. Recovery of 5-hydroxythiabendazole (5-OH-TBZ) at the 30 ppb level averaged 56% with an intralaboratory coefficient of variation of 5% .
  • Biomarker of Exposure

    • 5-Hydroxythiabendazole can be determined in human urine as a biomarker of exposure to thiabendazole .
  • Treatment of Infections

    • 5-Hydroxythiabendazole, being a metabolite of Thiabendazole , can be used in the treatment of strongyloidiasis, cutaneous larva migrans, visceral larva migrans, and trichinosis infections .
  • Chelating Agent

    • Thiabendazole and its metabolite 5-Hydroxythiabendazole can be used as a chelating agent, which means that it is used medicinally to bind metals in cases of metal poisoning, such as lead poisoning, mercury poisoning or antimony poisoning .

Future Directions

Thiabendazole, which is oxidized into 5-hydroxythiabendazole in vivo, is a commonly used food preservative . Future research could focus on the impact of this food additive on human serum albumin .

properties

IUPAC Name

2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3OS/c14-6-1-2-7-8(3-6)13-10(12-7)9-4-15-5-11-9/h1-5,14H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNENJHUOPQAPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)C3=CSC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241627
Record name 5-Hydroxythiabendazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxythiabendazole

CAS RN

948-71-0
Record name 5-Hydroxythiabendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxythiabendazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxythiabendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-thiazol-4-yl)-1H-1,3-benzodiazol-5-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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